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molecular formula C9H11NO B8632066 (6-Cyclopropylpyridin-3-yl)methanol

(6-Cyclopropylpyridin-3-yl)methanol

Cat. No. B8632066
M. Wt: 149.19 g/mol
InChI Key: WJXGWBDAVOZCPR-UHFFFAOYSA-N
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Patent
US07244730B2

Procedure details

After adding 1.0 M tetra n-butylammonium fluoride-tetrahydrofuran (3.7 ml, 3.7 mmol) to a solution of 1-(tert-butyl)-1,1-diphenylsilyl [(6-cyclopropyl-3-pyridyl)methyl]ether (1.3 g) in tetrahydrofuran (7 ml) dropwise while cooling on ice, the mixture was stirred for 1 hour. After confirming completion of the reaction by thin layer chromatography, the solvent was distilled off under reduced pressure and the obtained residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate) to yield the title compound (283 mg, two steps, 14%) as a colorless oil.
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
1-(tert-butyl)-1,1-diphenylsilyl [(6-cyclopropyl-3-pyridyl)methyl]ether
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
14%

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1.C(C1([SiH2][C:35]([O:52]C(C2C=NC(C3CC3)=CC=2)([SiH2]C2C=CC=CC=2)[SiH2]C2(C(C)(C)C)C=CC=CC2)([C:43]2[CH:44]=[N:45][C:46]([CH:49]3[CH2:51][CH2:50]3)=[CH:47][CH:48]=2)[SiH2]C2C=CC=CC=2)C=CC=CC1)(C)(C)C>O1CCCC1>[CH:49]1([C:46]2[N:45]=[CH:44][C:43]([CH2:35][OH:52])=[CH:48][CH:47]=2)[CH2:51][CH2:50]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
3.7 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC.O1CCCC1
Name
1-(tert-butyl)-1,1-diphenylsilyl [(6-cyclopropyl-3-pyridyl)methyl]ether
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)(C)C1(CC=CC=C1)[SiH2]C([SiH2]C1=CC=CC=C1)(C=1C=NC(=CC1)C1CC1)OC([SiH2]C1(CC=CC=C1)C(C)(C)C)([SiH2]C1=CC=CC=C1)C=1C=NC(=CC1)C1CC1
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
CUSTOM
Type
CUSTOM
Details
completion of the reaction by thin layer chromatography
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C1=CC=C(C=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 283 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 119.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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